(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone
Description
The compound “(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone” is a synthetic small molecule featuring a 4,5-dihydroimidazole core substituted with a 2-chlorobenzylthio group at position 2 and a 3,4-difluorophenyl methanone moiety at position 1.
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-13-4-2-1-3-12(13)10-24-17-21-7-8-22(17)16(23)11-5-6-14(19)15(20)9-11/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUKPTHQTMXAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone represents a significant area of research due to its potential biological activities. This article synthesizes available data on its biological effects, including its antibacterial, anti-inflammatory, and anticancer properties.
- Chemical Formula : C21H22ClN3O3S2
- Molecular Weight : 464 g/mol
- CAS Number : 851804-16-5
1. Antibacterial Activity
Research indicates that imidazole derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 19 | S. aureus |
| Compound C | 21 | B. subtilis |
The above table summarizes the antibacterial efficacy of related compounds, showcasing their potential as therapeutic agents against resistant bacterial strains .
2. Anti-inflammatory Effects
Imidazole derivatives have been reported to possess anti-inflammatory properties. These compounds may inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases. Specific studies highlight the modulation of cytokine production and reduction in inflammatory markers in cellular models .
3. Anticancer Potential
The anticancer activity of imidazole derivatives has garnered attention in recent years. It has been observed that certain modifications to the imidazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds containing the imidazole moiety have shown promise in inhibiting tumor growth in vitro and in vivo.
Case Study 1: Antibacterial Activity Evaluation
In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics like Ciprofloxacin .
Case Study 2: Anti-inflammatory Mechanism Investigation
A study focused on the anti-inflammatory mechanisms revealed that imidazole derivatives could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential therapeutic application in chronic inflammatory conditions .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds related to (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone exhibit significant antitumor effects. The presence of electron-donating groups enhances cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) suggests that modifications, particularly halogen substitutions on the benzyl group, can enhance biological activity by improving interactions with cellular targets.
Anticonvulsant Properties
Preclinical studies have demonstrated that similar compounds show anticonvulsant activity. The SAR analysis indicates that specific substitutions on the phenyl group improve efficacy.
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of derivatives of this compound, certain analogs showed potent growth inhibition in HT29 and Jurkat cells. The structural characteristics, particularly halogenated groups, were crucial for enhancing interaction with cellular targets.
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition potential demonstrated that compounds similar to this compound could inhibit key metabolic enzymes involved in cancer metabolism. This inhibition resulted in reduced tumor growth rates in vitro.
Comparison with Similar Compounds
Triazole Derivatives
The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfur-containing substituent and fluorinated aromatic group but differs in its triazole core. Triazoles generally exhibit higher metabolic resistance compared to imidazoles due to reduced susceptibility to oxidative degradation. However, the fully unsaturated triazole core may limit conformational adaptability compared to the partially saturated dihydroimidazole in the target compound .
Aromatic Imidazoles
Examples such as 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole () feature fully aromatic imidazole rings. Aromatic imidazoles are known for strong π-π stacking interactions but may exhibit reduced solubility compared to dihydroimidazoles due to planar rigidity. The target compound’s dihydroimidazole core could offer improved solubility while retaining hydrogen-bonding capacity .
Substituent Analysis
Halogenated Aromatic Groups
- 3,4-Difluorophenyl (Target Compound): The meta- and para-fluorine atoms enhance electronegativity and may facilitate interactions with hydrophobic binding pockets.
- 2,4-Difluorophenyl (Triazole Derivative): Ortho- and para-fluorination in ’s compound could alter steric hindrance and dipole moments compared to the target’s 3,4-substitution .
Thioether vs. Sulfonyl Groups
The target’s 2-chlorobenzylthio group is less polar than the phenylsulfonyl group in the triazole derivative (), suggesting differences in solubility and cellular uptake. Sulfonyl groups typically increase aqueous solubility but may reduce blood-brain barrier penetration .
Research Implications
While empirical data on the target compound’s biological activity or crystallographic parameters are unavailable in the provided evidence, structural comparisons suggest:
- The dihydroimidazole core may balance solubility and target engagement.
- The 3,4-difluorophenyl group could optimize metabolic stability relative to other halogenation patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
